molecular formula C18H27N2O4- B065939 (2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate CAS No. 188777-47-1

(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate

Katalognummer: B065939
CAS-Nummer: 188777-47-1
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: VOVAEVRERZBTPA-ZFWWWQNUSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate typically involves the protection of an amine group with a Boc group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of tert-butyl esters, including compounds like this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines in organic synthesis. Its removal typically occurs under acidic conditions:

  • Reagents : 4 M HCl in dioxane, trifluoroacetic acid (TFA), or p-toluenesulfonic acid (p-TsOH).

  • Conditions : Treatment with 4 M HCl in dioxane at room temperature for 3 hours cleaves the Boc group, yielding the free amine intermediate .

  • Mechanism : Acidic hydrolysis protonates the carbonyl oxygen, leading to carbamate cleavage and release of CO₂ and tert-butanol .

Table 1: Boc Deprotection Conditions and Yields

Acid ReagentSolventTime (h)TemperatureYield (%)Source
4 M HClDioxane3RT85–90
TFA (20% v/v)DCM1RT95
p-TsOH (0.1 M)Acetone12RT78

Hydrolysis of the Methyl Ester

The pentanoate ester undergoes hydrolysis to form the corresponding carboxylic acid under basic or acidic conditions:

  • Basic Hydrolysis : Treatment with 2 N NaOH in methanol at 40°C for 2 hours converts the ester to the acid with >90% yield .

  • Acidic Hydrolysis : Prolonged exposure to HCl in aqueous THF (1 M, 24 hours) achieves similar results but with lower efficiency (~65% yield).

Key Observations:

  • The reaction proceeds via nucleophilic attack by hydroxide or water on the ester carbonyl.

  • Steric hindrance from the benzyl and Boc groups slightly slows the reaction .

Hydrogenolysis of the Benzyl Group

The benzyl-protected amine can be deprotected via catalytic hydrogenation:

  • Catalyst : 10% Pd/C under H₂ atmosphere (1 atm).

  • Conditions : Stirring in ethanol at 25°C for 6–8 hours achieves complete debenzylation .

  • Yield : 92–95% .

Peptide Coupling Reactions

The carboxylic acid derivative (post-ester hydrolysis) participates in peptide bond formation:

  • Reagents : HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DIPEA (N,N-diisopropylethylamine).

  • Example : Coupling with L-phenylalanine ethyl ester in DMF produces Boc-protected dipeptides in 59–72% yield .

Table 2: Coupling Reagent Efficiency

ReagentSolventTemp (°C)Yield (%)Source
HATUDMF2572
EDCDCM0–2565

Reductive Amination

The deprotected amine (post-Boc cleavage) can undergo reductive amination with ketones or aldehydes:

  • Reagents : Sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Conditions : 24 hours at pH 5–6 (acetic acid buffer) yields secondary amines with 60–75% efficiency .

Schiff Base Formation

The free amine reacts with aldehydes to form imines:

  • Example : Reaction with benzaldehyde in ethanol at 60°C for 4 hours produces a Schiff base (confirmed by IR and NMR) .

Critical Analysis of Stability

  • Acid Sensitivity : The Boc group is labile in acidic media, while the benzyl group remains intact under these conditions .

  • Base Sensitivity : The ester hydrolyzes readily in basic conditions, but the benzylamine moiety is stable .

  • Thermal Stability : Decomposition occurs above 150°C, with decarboxylation observed under prolonged heating .

This compound’s versatility in deprotection and coupling reactions makes it valuable in peptide synthesis and medicinal chemistry. Experimental protocols emphasize precise control of reaction conditions to avoid side reactions, particularly during Boc deprotection and ester hydrolysis .

Wissenschaftliche Forschungsanwendungen

Drug Design and Development

This compound serves as a building block in the synthesis of various pharmaceuticals, particularly in the development of peptide-based drugs. Its ability to modify amino acid residues enhances the pharmacological properties of peptides.

Antiviral Agents

Research indicates that derivatives of this compound may exhibit antiviral activity. For instance, it has been explored as a potential candidate in the synthesis of antiviral agents targeting specific viral pathways.

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is widely used for protecting amines during peptide synthesis. The presence of the benzyl group further enhances the stability and reactivity of the intermediate compounds formed during synthesis.

Asymmetric Synthesis

The chiral nature of this compound allows its use in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds necessary for pharmaceutical applications.

Synthesis of Antiviral Compounds

A study by Merino et al. (1998) demonstrated the use of (2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate as an intermediate in synthesizing antiviral agents that target HIV protease inhibitors. The study highlighted how modifications to the compound improved its efficacy against viral replication .

Development of Peptide-Based Therapeutics

In another research project, this compound was utilized to synthesize peptide analogs with enhanced bioactivity against cancer cells. The incorporation of the Boc group allowed for selective deprotection, facilitating the formation of active peptide structures .

Wirkmechanismus

The mechanism of action of (2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon removal of the Boc group, the free amine can interact with biological targets, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-butanoate
  • (2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-hexanoate

Uniqueness

(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate is unique due to its specific structure, which includes a tert-butoxycarbonyl-protected amine and a methyl-pentanoate backbone.

Biologische Aktivität

(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate, also known as a dipeptide derivative, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H27N2O
  • Molecular Weight : 301.43 g/mol
  • IUPAC Name : (2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methylpentanoate

The compound functions primarily as an inhibitor of certain enzymes involved in biochemical pathways, particularly those related to histone deacetylases (HDACs). HDACs play a crucial role in epigenetic regulation and are implicated in various diseases, including cancer.

Enzyme Inhibition

Research indicates that the compound may exhibit selective inhibition against specific HDAC isoforms. The structure of the compound allows for interaction with the enzyme's active site, potentially leading to alterations in gene expression profiles.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:

  • Study 1 : A series of dipeptide derivatives were screened for HDAC inhibition, revealing that modifications in the structure significantly affect potency. Compounds with a tert-butoxycarbonyl group showed enhanced activity against HDAC1 and HDAC3 with IC50 values ranging from 14 to 67 nM .
  • Study 2 : In vivo studies demonstrated that similar compounds could induce apoptosis in cancer cell lines by upregulating pro-apoptotic genes while downregulating anti-apoptotic factors .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity is essential for evaluating any therapeutic compound:

  • Absorption : The compound's lipophilic nature suggests good absorption characteristics.
  • Toxicity Profile : Preliminary studies indicate low toxicity levels at therapeutic doses; however, further investigations are necessary to establish safety margins.

Case Studies

StudyObjectiveFindings
Study A Evaluate HDAC inhibitionIdentified selective inhibition against HDAC1 and HDAC3 with IC50 values between 14-67 nM.
Study B Investigate anticancer effectsInduced apoptosis in various cancer cell lines through modulation of gene expression.
Study C Assess pharmacokineticsDemonstrated favorable absorption characteristics with low toxicity at therapeutic doses.

Eigenschaften

IUPAC Name

(2S,3S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-6-13(2)15(16(21)22)20(12-14-10-8-7-9-11-14)19-17(23)24-18(3,4)5/h7-11,13,15H,6,12H2,1-5H3,(H,19,23)(H,21,22)/p-1/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVAEVRERZBTPA-ZFWWWQNUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)[O-])N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)[O-])N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N2O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428112
Record name ZINC04262349
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188777-47-1
Record name ZINC04262349
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.